N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
Description
Properties
IUPAC Name |
N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O/c19-14-8-7-13(16(20)11-14)12-21-22-18(24)15-5-1-2-6-17(15)23-9-3-4-10-23/h1-12H,(H,22,24)/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTOQJJSPIKPMP-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C\C2=C(C=C(C=C2)Cl)Cl)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties supported by various research studies.
Chemical Structure and Properties
- Molecular Formula : C18H13Cl2N3O
- Molecular Weight : 358.2 g/mol
- IUPAC Name : N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide
The compound features a dichlorophenyl group and a pyrrole ring, which are known to contribute to its biological activity.
Synthesis
The synthesis typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-(1H-pyrrol-1-yl)benzohydrazide under appropriate conditions, often utilizing solvents like ethanol or methanol and sometimes requiring catalysts to enhance yield and purity .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on related hydrazide-hydrazones demonstrated effective antibacterial action against Gram-positive bacteria, including Staphylococcus aureus . The structure of pyrrole derivatives often enhances their interaction with bacterial enzymes, making them promising candidates for new antimicrobial agents.
Anticancer Activity
The compound's anticancer potential has been explored in several studies. A notable investigation into pyrrole-based compounds revealed that certain derivatives displayed strong antiproliferative effects against various cancer cell lines. For example, modifications in the hydrazone structure led to significant inhibition of cancer cell proliferation with low IC50 values (e.g., 0.77 µM against LN-229 cells) . The mechanism of action is believed to involve interaction with specific molecular targets such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis in rapidly dividing cells .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, such as DHFR and enoyl-acyl carrier protein (ACP) reductase .
- Binding Interactions : Molecular docking studies have shown that the compound can effectively bind to active sites of target enzymes, modulating their activity and influencing metabolic pathways .
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that hydrazone derivatives exhibit significant antimicrobial activity. N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide has shown efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .
Enzyme Inhibition
Hydrazones are known for their ability to inhibit specific enzymes. Compounds similar to this compound have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's . This makes it a potential lead compound for further development as a cognitive enhancer.
Coordination Chemistry
The ability of hydrazones to form coordination complexes with metal ions opens avenues for their application in materials science and catalysis. Research into the coordination behavior of this compound with transition metals could lead to novel catalysts for organic transformations .
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at a leading pharmaceutical institute, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Case Study 2: Anticancer Mechanism Exploration
A collaborative research project investigated the anticancer properties of this hydrazone derivative on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of benzohydrazides are highly dependent on substituents. Below is a comparative analysis with similar compounds:
Table 1: Structural and Physicochemical Comparisons
Table 2: Spectral Data of Selected Analogs
Q & A
Q. What are the standard synthetic routes for preparing N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide?
The compound is synthesized via condensation of 2-(1H-pyrrol-1-yl)benzohydrazide with 2,4-dichlorobenzaldehyde. A typical protocol involves refluxing equimolar amounts of the hydrazide and aldehyde in ethanol for 8–10 hours, monitored by TLC. The product is isolated by filtration, washed with cold ethanol, and purified via column chromatography using chloroform:petroleum ether (8:2) as the mobile phase . Modifications in reaction time or solvent polarity (e.g., using DMF for poorly soluble intermediates) may optimize yields.
Q. Which spectroscopic techniques are employed for structural characterization?
- IR spectroscopy : Confirms the presence of NH (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹) groups .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, pyrrole protons at δ 6.2–6.5 ppm) and carbon signals for the hydrazide backbone .
- Melting point analysis : Verifies purity (e.g., analogs with similar structures show melting points between 150–230°C) .
Q. How is the (1Z)-configuration of the hydrazone moiety validated?
The Z-configuration is confirmed by X-ray crystallography. Programs like SHELXL refine crystallographic data to determine bond angles and torsional constraints, distinguishing Z/E isomers. For example, the dihedral angle between the benzohydrazide and dichlorophenyl planes typically exceeds 30° in Z-isomers .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved during structural analysis?
Discrepancies between NMR and IR data (e.g., unexpected NH peak shifts) may arise from tautomerism or solvent effects. Strategies include:
Q. What experimental design considerations are critical for synthesizing metal complexes of this compound?
The hydrazide acts as a tridentate ligand via the carbonyl oxygen, azomethine nitrogen, and pyrrole nitrogen. Key steps:
Q. How do substituents on the arylidene group influence physicochemical properties?
Electron-withdrawing groups (e.g., -NO₂, -Cl) increase melting points and stabilize the hydrazone linkage. For example:
- N'-(2-Nitrobenzylidene) analogs exhibit higher thermal stability (m.p. 195–200°C) due to resonance effects.
- Electron-donating groups (e.g., -OCH₃) reduce crystallinity, requiring alternative purification methods .
Q. What computational tools support crystallographic refinement for this compound?
- SHELX suite : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
- ORTEP-3 : Visualizes thermal ellipsoids and molecular geometry (e.g., bond lengths: C=N ~1.28 Å, C=O ~1.23 Å) .
- Mercury CSD : Analyzes packing diagrams and intermolecular interactions (e.g., π-π stacking distances ~3.5 Å) .
Q. How can reaction yields be optimized for analogs with bulky substituents?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 10 hours under reflux).
- Ultrasound irradiation : Enhances mixing for sterically hindered aldehydes.
- Catalytic acid (e.g., glacial AcOH) : Accelerates imine formation without side products .
Methodological Notes
- Purification challenges : Use gradient elution in column chromatography for analogs with polar substituents .
- Stability testing : Store derivatives under inert atmosphere to prevent oxidation of the hydrazone bond .
- Data validation : Cross-reference crystallographic CIF files with the Cambridge Structural Database (CSD) to identify precedents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
